A Technical Guide to 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid
A Technical Guide to 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid
Abstract: This document provides an in-depth technical overview of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (CAS No. 4389-53-1), a substituted phenolic acid. Also known by its synonym o-Carvacrotinic acid, this compound is a structural isomer of other biologically relevant thymotic acids. This guide synthesizes data on its physicochemical properties, structural chemistry, and safety protocols. Furthermore, it presents a plausible synthetic pathway and standard characterization methodologies, contextualizing the compound within the broader class of hydroxybenzoic acids to inform future research and development. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific molecule.
Core Physicochemical and Structural Properties
2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a multiply-substituted derivative of benzoic acid, characterized by hydroxyl, isopropyl, and methyl functional groups on the aromatic ring. These substitutions significantly influence its chemical behavior, including its solubility, acidity, and potential for biological interactions.
Key Chemical Identifiers and Properties
A summary of the compound's fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 4389-53-1 | |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [2] |
| IUPAC Name | 2-Hydroxy-6-isopropyl-3-methylbenzoic acid | |
| Synonym(s) | o-Carvacrotinic acid | |
| Appearance | Solid | |
| Melting Point | 143-145 °C | |
| Purity (Assay) | 99% | |
| SMILES String | CC(C)c1ccc(C)c(O)c1C(O)=O | |
| InChI Key | ZHLQYPNVDAMSFD-UHFFFAOYSA-N |
Crystal Structure and Molecular Geometry
The solid-state structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid has been elucidated through single-crystal X-ray diffraction.[1] The analysis reveals an orthorhombic crystal system with the space group Pbca.[1]
Key structural insights include:
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Hydrogen Bonding: The molecule exhibits both intramolecular and intermolecular hydrogen bonds. An intramolecular bond forms between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group.[1][3] This interaction contributes to the planarity of the carboxyl group relative to the benzene ring.
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Dimerization: In the crystal lattice, intermolecular hydrogen bonds connect the carboxylic acid groups of two neighboring molecules, forming centrosymmetric dimers.[1][3] This R²₂(8) ring motif is a common and highly stable arrangement for carboxylic acids in the solid state.
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Group Orientation: The carboxylic acid group is nearly coplanar with the aromatic ring, whereas the bulky isopropyl group is significantly tilted with respect to the ring.[3]
The formation of these stable dimers influences the compound's physical properties, such as its relatively high melting point and its solubility profile.
Synthesis and Spectroscopic Characterization
While various substituted benzoic acids are commercially available, understanding their synthesis is crucial for derivatization studies and scaling production. A plausible and established method for carboxylating a phenol, the Kolbe-Schmitt reaction, can be adapted for this compound starting from its corresponding phenol, carvacrol.
Proposed Synthetic Workflow: Kolbe-Schmitt Carboxylation of Carvacrol
This protocol is a representative synthetic approach. The rationale for this choice is the high efficiency of the Kolbe-Schmitt reaction for ortho-carboxylation of phenols, which is directed by the hydroxyl group.
Workflow Steps:
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Deprotonation: Carvacrol (2-methyl-5-isopropylphenol) is treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium carvacrolate.
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Carboxylation: The resulting phenoxide is subjected to high pressure and elevated temperature in the presence of carbon dioxide. The electrophilic CO₂ attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group.
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Acidification: The reaction mixture is neutralized with a strong acid (e.g., HCl), which protonates the carboxylate salt, precipitating the final product, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
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Purification: The crude product is purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Caption: Proposed synthetic workflow via Kolbe-Schmitt reaction.
Protocol for Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a suite of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural confirmation. Commercially available spectral data can serve as a reference.[4]
Methodologies:
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Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR spectrum. Expect to see distinct signals for the carboxylic acid proton (broad singlet, >10 ppm), the phenolic hydroxyl proton, two aromatic protons, the isopropyl methine (septet) and methyls (doublet), and the aromatic methyl group (singlet).
-
Acquire ¹³C NMR spectrum. Expect signals for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the isopropyl and methyl groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or use an ATR accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands: a very broad O-H stretch from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1650-1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-O stretches.
-
-
Mass Spectrometry (MS):
-
Utilize an appropriate ionization technique (e.g., Electrospray Ionization, ESI).
-
Observe the molecular ion peak [M-H]⁻ at m/z 193.08 or [M+H]⁺ at m/z 195.10 to confirm the molecular weight.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of H₂O, CO₂).
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Biological and Pharmacological Context
While the crystal structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid is well-documented, specific biological activity studies for this particular isomer (CAS 4389-53-1) are not widely reported in the literature. However, by examining its structural analogs and the broader class of phenolic acids, we can infer areas of high potential for future investigation.
Activity of Structural Isomers
The isomeric compound, 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (o-thymotic acid, CAS 548-51-6), has been evaluated for analgesic and antistress properties in rat models.[5][6] Given the close structural similarity, it is plausible that o-Carvacrotinic acid may exhibit a similar, or modulated, pharmacological profile.
Potential Applications based on Phenolic Acid Class
Hydroxybenzoic acids as a class are known to possess a wide array of biological activities.[7] This provides a strong rationale for screening 2-Hydroxy-6-isopropyl-3-methylbenzoic acid for similar effects.
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Antimicrobial Activity: Many phenolic acids, such as p-Hydroxybenzoic acid and its esters (parabens), exhibit potent antimicrobial effects against a range of bacteria and fungi.[8] The lipophilic nature of the isopropyl and methyl groups on o-Carvacrotinic acid may enhance its ability to penetrate microbial cell membranes.
-
Antioxidant Properties: The phenolic hydroxyl group is a hallmark of antioxidant compounds, capable of scavenging free radicals. This activity is a cornerstone of treatments for conditions involving oxidative stress.
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Anti-inflammatory Effects: Salicylic acid (2-hydroxybenzoic acid) is the foundational NSAID. Many related structures also exhibit anti-inflammatory action.[8]
Caption: Research context and opportunities for the target compound.
Safety and Handling
As a laboratory chemical, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.
GHS Hazard Summary
| Hazard Class | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | ||
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [9] |
Safe Handling Protocol
The following steps constitute a self-validating system to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves to prevent skin contact.
-
Wear safety glasses with side shields or goggles to prevent eye contact.
-
Wear a lab coat to protect clothing.
-
For operations that may generate significant dust, use a NIOSH-approved N95 dust mask.
-
-
Handling Procedures:
-
Avoid creating dust when weighing or transferring the solid.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.
-
In case of inhalation: Move the person to fresh air.
-
In all cases of significant exposure, seek medical attention.
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Conclusion
2-Hydroxy-6-isopropyl-3-methylbenzoic acid is a well-defined chemical entity with established structural and physicochemical properties. While its biological profile remains largely unexplored, its relationship to known bioactive isomers and the broader class of phenolic acids marks it as a compound of interest for further research. Its potential as an antimicrobial, antioxidant, or anti-inflammatory agent warrants systematic investigation. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce, characterize, and screen this compound, potentially unlocking new applications in pharmacology and materials science.
References
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Merck Index. (n.d.). o-Thymotic Acid. As cited on Drugs.com. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052, o-Thymotic acid. [Link]
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Stenutz, R. (n.d.). 2-hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]
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Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. Available at: [Link]
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YourDictionary. (n.d.). Thymotic-acid Definition & Meaning. [Link]
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PubChemLite. (n.d.). 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). [Link]
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Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E, E67(5), o1063. [Link]
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Ribeiro, D., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(11), 20037-20063. [Link]
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Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Amerigo Scientific. (n.d.). 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. [Link]
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Wiktionary. (n.d.). thymotic acid. [Link]
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AOBChem. (n.d.). p-Thymotic acid. [Link]
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